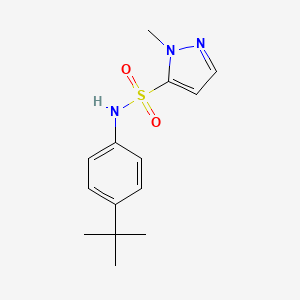
N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide: is an organic compound that features a pyrazole ring substituted with a sulfonamide group and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide typically involves the reaction of 4-tert-butylphenylhydrazine with 2-methyl-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and alcohols in solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound’s sulfonamide group is known for its antibacterial properties. Researchers are exploring its potential as an antibacterial agent, particularly against resistant strains of bacteria .
Industry: In the materials science industry, this compound is used in the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The sulfonamide group plays a crucial role in binding to the enzyme’s active site, while the pyrazole ring enhances the compound’s stability and specificity .
Comparison with Similar Compounds
- N-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxamide
- N-(4-tert-butylphenyl)-2-methylpyrazole-3-thiol
- N-(4-tert-butylphenyl)-2-methylpyrazole-3-phosphate
Comparison: N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxamide and thiol analogs, the sulfonamide derivative exhibits enhanced stability and solubility. Additionally, the sulfonamide group provides better binding affinity to enzyme active sites, making it a more potent inhibitor .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-14(2,3)11-5-7-12(8-6-11)16-20(18,19)13-9-10-15-17(13)4/h5-10,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUWFMPWULNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
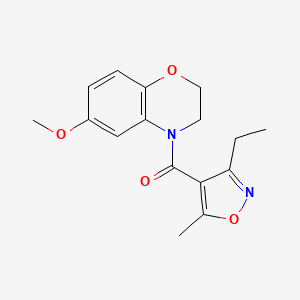
![1,3,5-trimethyl-N-[(1-propan-2-ylpiperidin-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7442937.png)
![N-[(2,4-dimethylphenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide](/img/structure/B7442945.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]ethanone](/img/structure/B7442969.png)
![N,1,3,5-tetramethyl-N-[1-(4-methylsulfonylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7442977.png)
![4-[[2-(azetidin-1-yl)-2-oxoethyl]amino]-N,N,2-trimethylbenzamide](/img/structure/B7442984.png)
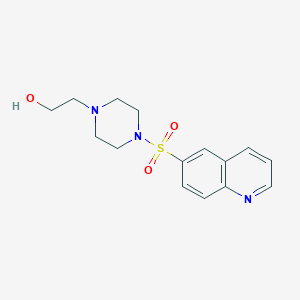

![N,N-dimethyl-2-[4-[3-(2-methylphenyl)pyrrolidine-1-carbonyl]triazol-1-yl]acetamide](/img/structure/B7443000.png)
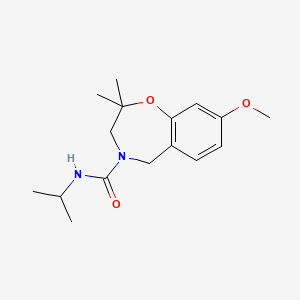
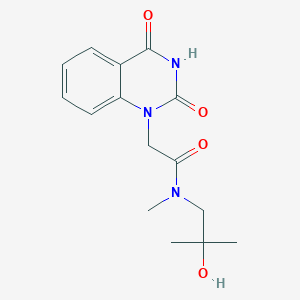
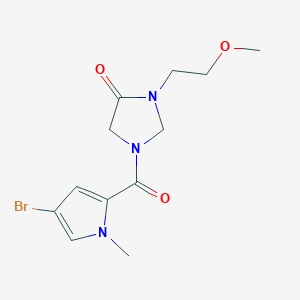
![1-[(4-Hydroxyoxan-4-yl)methyl]-3-(6-methoxy-2-methylpyridin-3-yl)-1-methylurea](/img/structure/B7443031.png)
